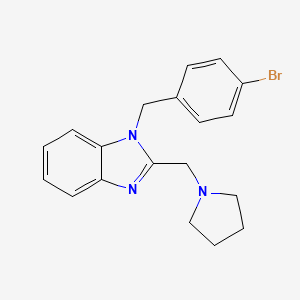

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

Description

1-(4-Bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a 4-bromobenzyl substituent at the N-1 position and a pyrrolidin-1-ylmethyl group at the C-2 position. The benzimidazole core, a fused bicyclic aromatic system, provides structural rigidity and facilitates interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects . This compound has been studied in the context of heme oxygenase (HO) inhibition, particularly targeting the HO-2 isozyme, which plays a role in neuroprotection and cardiovascular regulation .

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXGAVQUKPIMLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

Introduction of 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.

Attachment of Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a Mannich reaction involving formaldehyde and pyrrolidine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to increase yield and purity. Specific details would require access to industrial protocols or patents.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, affecting cellular processes. Detailed mechanisms would require experimental data.

Comparison with Similar Compounds

Chlorobenzyl Analogs

The lead compound 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole analog) exhibits potent and selective HO-2 inhibition (IC₅₀ ~0.1–1 μM) with >100-fold selectivity over HO-1 .

Phenethyl and Other Aromatic Substituents

QC-2350 (1-(2-phenylethyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole) is another HO-2 inhibitor with comparable selectivity but lower potency than chlorobenzyl analogs .

C-2 Position Modifications

Pyrrolidinylmethyl vs. Morpholinylethyl

In 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (e.g., compound 2g: 2-(4-bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole), the morpholine moiety introduces a polar oxygen atom, enhancing solubility but reducing HO-2 affinity compared to pyrrolidinylmethyl-substituted analogs . The pyrrolidine ring in the target compound may favor hydrophobic interactions in enzyme active sites.

Triazole Hybrids

Compounds like 2-(4-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-1H-benzimidazole (6h) exhibit tyrosinase inhibition (IC₅₀ = 10.34 μM), comparable to kojic acid .

HO-2 Inhibition

The target compound’s selectivity for HO-2 over HO-1 is hypothesized to mirror trends observed in chlorobenzyl analogs, where N-1 substituents critically influence isoform specificity. For example:

| Compound | HO-2 IC₅₀ (μM) | HO-1 IC₅₀ (μM) | Selectivity (HO-2/HO-1) |

|---|---|---|---|

| Clemizole analog (4-Cl) | 0.1–1.0 | >100 | >100:1 |

| QC-2350 (phenethyl) | 2.5 | >50 | >20:1 |

| Target compound (4-Br) | Not reported | Not reported | Inferred high |

Anticancer and DNA Binding

Benzimidazole derivatives like 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP) show DNA-binding properties and antileukemic activity . While the target compound lacks a methoxyphenyl group, its bromobenzyl substituent may similarly intercalate DNA or disrupt topoisomerase activity.

Structural and Crystallographic Insights

X-ray studies of benzimidazole derivatives reveal key interactions:

- Planarity : The benzimidazole core remains planar, enabling π-π stacking with aromatic residues in enzyme active sites .

- Substituent Effects : Bromine’s van der Waals radius (1.85 Å) vs. chlorine (1.75 Å) may subtly alter binding pocket interactions. For example, in 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole , bromine participates in C–H···π and halogen bonding .

- Hydrogen Bonding : The pyrrolidinylmethyl group may form C–H···O/N interactions, as seen in 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole .

Biological Activity

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound's unique structure, particularly the presence of the bromine atom, suggests potential for various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- IUPAC Name : 1-[(4-bromophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole

- Molecular Formula : C19H20BrN3

- CAS Number : 14357-72-3

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

- Introduction of the 4-Bromobenzyl Group : This step is performed via nucleophilic substitution using 4-bromobenzyl chloride.

- Attachment of the Pyrrolidin-1-ylmethyl Group : A Mannich reaction involving formaldehyde and pyrrolidine is used to introduce this group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| Similar Benzimidazole Derivative | MCF7 | 15.0 |

Antimicrobial Activity

Benzimidazoles are also recognized for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication.

Neuroprotective Effects

Research indicates that derivatives of benzimidazoles can exhibit neuroprotective effects. Specifically, they may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a remarkable ability to inhibit tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Study

In another investigation focused on neuroprotection, researchers assessed the impact of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of benzimidazole precursors. A typical approach involves reacting 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole with 4-bromobenzyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or toluene) at 60–80°C for 12–24 hours . Optimization includes varying stoichiometry (1:1.2 molar ratio of benzimidazole to alkylating agent), solvent choice (toluene for better yield vs. DMF for faster kinetics), and temperature control to minimize side reactions. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for bromobenzyl; pyrrolidine methylene protons at δ 2.5–3.5 ppm) .

- IR : Identify N-H stretching (~3200 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–410) and isotopic patterns for bromine .

- Thermal Analysis (TGA/DTA) : Assess decomposition profiles to determine thermal stability .

Q. What initial biological screening assays are recommended to evaluate the antimicrobial potential of this benzimidazole derivative?

- Methodological Answer : Use standardized protocols for minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. typhi) bacteria. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and measure optical density (OD₆₀₀) for growth inhibition. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize heme oxygenase-2 (HO-2) inhibitory activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications at the N-1 position (e.g., replacing bromine with Cl, F, or methyl groups) and pyrrolidine substituents. Assess HO-2 inhibition via microsomal assays (e.g., rat liver microsomes) measuring CO production using gas chromatography .

- Selectivity Screening : Compare IC₅₀ values against HO-1 and HO-2 isoforms using recombinant enzymes. Prioritize analogs with >10-fold selectivity for HO-2 .

- Computational Docking : Use software like AutoDock to model interactions with HO-2’s active site (e.g., hydrophobic pockets accommodating bromobenzyl groups) .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer :

- Validate Binding Poses : Perform molecular dynamics simulations (e.g., 100 ns trajectories) to assess stability of docked conformations. Compare with crystallographic data (if available) .

- Re-evaluate Assay Conditions : Ensure enzyme activity assays (e.g., HO-2 inhibition) use optimal pH, temperature, and cofactor (NADPH) concentrations. Confirm compound solubility using DLS or nephelometry .

- Meta-Analysis : Cross-reference with SAR data from structurally related inhibitors (e.g., chlorobenzyl analogs) to identify trends .

Q. What crystallographic methods are suitable for determining molecular conformation, and how does conformation impact pharmacological properties?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/CH₂Cl₂). Use SHELXL for structure refinement, analyzing bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between benzimidazole and substituent rings .

- Conformational Analysis : Correlate planar vs. twisted benzimidazole geometries with biological activity. For example, coplanar structures may enhance π-π stacking with enzyme active sites .

Q. How can the selectivity of this compound between heme oxygenase isoforms (HO-1 vs. HO-2) be assessed in vitro?

- Methodological Answer :

- Isoform-Specific Assays : Use recombinant HO-1 and HO-2 expressed in HEK293 cells. Measure CO production via gas chromatography or bilirubin formation spectrophotometrically (λ=450 nm) .

- Inhibitor Profiling : Co-incubate with known isoform-specific inhibitors (e.g., ZnPP for HO-1) to confirm target engagement .

- Kinetic Analysis : Determine Kᵢ values using Lineweaver-Burk plots to assess competitive/non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.